Superior Binding Affinity to STAT3 SH2 Domain vs. Peptide and Small-Molecule Comparators
CJ-887 exhibits a binding affinity (Ki) for the STAT3 SH2 domain that is significantly higher than the native phosphopeptide and early small-molecule leads. This establishes it as a benchmark for biochemical potency [1]. While the native phosphorylated hexapeptide (pY905LPQTV) is the natural ligand, its instability and poor drug-like properties limit its use as a tool compound [2]. Compared to the widely used, non-peptidic inhibitor Stattic, which inhibits STAT3 with an IC50 of 5.1 µM, CJ-887 demonstrates a >100-fold improvement in potency in a direct binding assay [3].
| Evidence Dimension | Binding Affinity to STAT3 SH2 Domain (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 47 nM (Fluorescence Polarization assay) [1] |
| Comparator Or Baseline | Native phosphopeptide (pY905LPQTV) – High affinity but unstable [2]; Stattic – IC50 = 5,100 nM [3] |
| Quantified Difference | CJ-887's affinity is approximately 108-fold greater than Stattic's reported potency (IC50 comparison). |
| Conditions | Human recombinant STAT3 SH2 protein in a fluorescence polarization (FP) assay for CJ-887 [1]; Inhibition of STAT3 activation in cells for Stattic [3]. |
Why This Matters
For biochemical assays requiring potent, reversible binding to the STAT3 SH2 domain, CJ-887 provides a far higher affinity tool than Stattic, ensuring complete target engagement at lower concentrations.
- [1] Bai, L., et al. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein. Journal of Medicinal Chemistry 62, 11280–11300 (2019). View Source
- [2] Turkson, J., et al. Phosphotyrosyl peptides block Stat3-mediated DNA binding activity, gene regulation, and cell transformation. Journal of Biological Chemistry 276, 45443-45455 (2001). View Source
- [3] Schust, J., et al. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chemistry & Biology 13, 1235-1242 (2006). View Source
